(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including an amino group, a chloro-substituted aromatic ring, and a methoxy group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe to investigate biochemical pathways and cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2-chloro-4-methylphenyl)propan-2-OL: Similar structure but with a methyl group instead of a methoxy group.
(1R,2S)-1-Amino-1-(2-chloro-4-ethoxyphenyl)propan-2-OL: Similar structure but with an ethoxy group instead of a methoxy group.
(1R,2S)-1-Amino-1-(2-chloro-4-hydroxyphenyl)propan-2-OL: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
DGEZBCYKMOPYNA-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
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